![molecular formula C23H45N5O14 B1227060 Neomycin F CAS No. 51795-47-2](/img/structure/B1227060.png)
Neomycin F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paromomycin II is an amino oligosaccharide.
科学的研究の応用
Antiviral Applications
Recent studies have highlighted the potential of neomycin F in antiviral therapies. Notably, intranasal administration of neomycin has been shown to evoke a broad-spectrum antiviral immunity. In a study involving mouse models, neomycin significantly reduced viral loads and protected against severe respiratory infections caused by SARS-CoV-2 and influenza A virus. The mechanism involves the induction of interferon-stimulated genes (ISGs) in the nasal mucosa, which enhances the host's immune response independent of commensal microbiota .
Key Findings:
- Neomycin treatment led to increased ISG expression within one day post-administration.
- Prophylactic use demonstrated significant protection against upper respiratory infections.
- In repeated dosing scenarios, neomycin improved survival rates in infected mice .
Antimicrobial Efficacy
This compound is well recognized for its antimicrobial properties against a range of gram-positive and gram-negative bacteria. It has been particularly effective in treating infections caused by strains resistant to other antibiotics, including Mycobacterium tuberculosis. Clinical studies have shown that neomycin exhibits notable in vitro activity against various pathogens, making it a valuable agent in combating multidrug-resistant organisms .
Clinical Applications:
- Hepatic Encephalopathy: Neomycin is used to manage hepatic coma by reducing ammonia levels in the gastrointestinal tract through its bactericidal effects on gut flora .
- Surgical Prophylaxis: It is commonly administered before colorectal surgeries to prevent postoperative infections .
Combination Therapy
Neomycin has been explored as an adjunct therapy to enhance the efficacy of other antibiotics. For instance, it has been found to potentiate the antimicrobial activity of mupirocin against Staphylococcus aureus, including methicillin-resistant strains. This combination therapy has shown improved outcomes in murine models, suggesting that neomycin can enhance treatment effectiveness against resistant bacterial infections .
Mechanism of Action:
- Neomycin inhibits RNase P function in bacteria, which is crucial for tRNA processing, thereby enhancing the action of mupirocin .
Research Case Studies
Several case studies illustrate the applications of this compound:
特性
CAS番号 |
51795-47-2 |
---|---|
分子式 |
C23H45N5O14 |
分子量 |
615.6 g/mol |
IUPAC名 |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |
InChIキー |
UOZODPSAJZTQNH-VZXHOKRSSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)O)O)N |
正規SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Key on ui other cas no. |
51795-47-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。